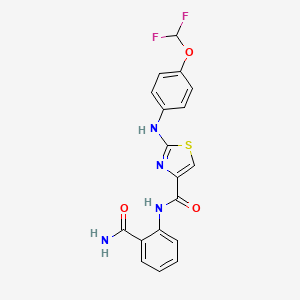

N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a phenyl group substituted with difluoromethoxy, and a carbamoylphenyl group, making it structurally unique and functionally versatile.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

Substitution Reactions:

Amidation: The final step involves coupling the thiazole derivative with 2-carbamoylphenylamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring with the difluoromethoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents depending on the reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

The structural components of N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide allow for diverse interactions with biological targets. The presence of functional groups such as the amide and thiazole moieties enhances its reactivity and potential for biological activity.

Anticancer Activity

Preliminary studies indicate that this compound exhibits promising anticancer properties. Research has focused on its ability to inhibit specific enzymes involved in cancer pathways, suggesting potential interactions with proteins associated with various types of cancer. Ongoing investigations are assessing its efficacy against specific cancer cell lines and its role in modulating biochemical pathways related to cell proliferation and apoptosis.

Anti-inflammatory Properties

The compound's structural features suggest it may also play a role in modulating inflammatory responses. Studies have indicated that compounds with similar thiazole structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This positions this compound as a candidate for further investigation in inflammatory disease models.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly concerning enzymes implicated in metabolic disorders and cancer. The unique combination of functional groups allows it to interact effectively with active sites of target enzymes, potentially leading to therapeutic applications in metabolic regulation and cancer treatment.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies are ongoing to determine binding affinities and the specific biological pathways influenced by this compound.

Case Study 1: Anticancer Mechanism

In a recent study, researchers evaluated the effect of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound effectively induces apoptosis through the activation of caspase pathways. Further analysis revealed that it inhibits key signaling pathways involved in tumor growth, making it a potential lead compound for anticancer drug development.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound using animal models of induced inflammation. Results demonstrated that administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism by which N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The difluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in π-π stacking with aromatic residues in proteins.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-carbamoylphenyl)-2-aminothiazole-4-carboxamide: Lacks the difluoromethoxy group, resulting in different binding properties and biological activities.

2-(4-(difluoromethoxy)phenyl)thiazole-4-carboxamide: Lacks the carbamoylphenyl group, affecting its overall reactivity and application scope.

Uniqueness

N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the difluoromethoxy and carbamoylphenyl groups allows for versatile interactions in various chemical and biological contexts, making it a valuable compound in research and industrial applications.

Actividad Biológica

N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide, a thiazole-based compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, particularly its role as an enzyme inhibitor and its implications in cancer treatment.

Structural Characteristics

The molecular formula of this compound is C18H14F2N4O3S, with a molecular weight of approximately 404.4 g/mol. The compound features a thiazole ring, a carbamoyl group, and a difluoromethoxyphenyl moiety, which contribute to its unique reactivity and potential biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps may include the formation of the thiazole ring followed by the introduction of the carbamoyl and difluoromethoxy groups. Detailed synthetic pathways are crucial for optimizing yield and purity for biological testing.

Enzyme Inhibition

Preliminary studies suggest that this compound exhibits significant inhibitory activity against various enzymes associated with disease pathways. Notably, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes and cancer progression.

- COX Inhibition : Compounds structurally related to this thiazole derivative have demonstrated IC50 values ranging from 0.41 to 1.39 μM for COX-2 inhibition, indicating a strong potential for anti-inflammatory applications .

Anticancer Activity

Research indicates that this compound may selectively target cancer cell lines, modulating pathways involved in cell proliferation and apoptosis. The presence of the thiazole ring is particularly relevant as it has been associated with various anticancer properties in similar compounds.

- Case Study : In vitro studies have shown that related thiazole derivatives can lead to significant reductions in prostaglandin E2 (PGE2) levels, which are often elevated in cancerous tissues. For instance, analogs reduced PGE2 levels by up to 98% in cellular assays .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that this compound stands out due to its complex structure and enhanced biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-phenylthiazole | C10H8N2S | Basic thiazole structure; less complex |

| 4-Carbamoylphenyldifluoromethoxybenzene | C15H14F2N2O3 | Lacks thiazole; simpler structure |

| This compound | C18H14F2N4O3S | Unique combination of thiazole ring and difluoromethoxy group; potential anticancer activity |

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Identifying key structural components that enhance biological activity.

- Clinical Trials : Exploring potential therapeutic applications in oncology.

Propiedades

IUPAC Name |

N-(2-carbamoylphenyl)-2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N4O3S/c19-17(20)27-11-7-5-10(6-8-11)22-18-24-14(9-28-18)16(26)23-13-4-2-1-3-12(13)15(21)25/h1-9,17H,(H2,21,25)(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLNLNKEUDTARO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.